Molecular sieves pack 4A Beads 1.6mm-2.5mm

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

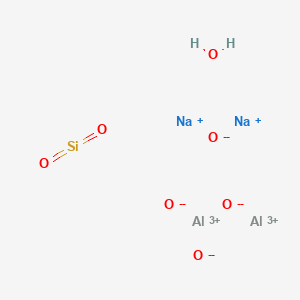

Molecular sieves pack 4A beads, with a particle size of 1.6mm-2.5mm, are synthetic crystalline aluminosilicates. These sieves are characterized by their uniform pore size of approximately 4 angstroms, which allows them to selectively adsorb molecules based on size. The primary component of these molecular sieves is sodium aluminosilicate, which is represented by the chemical formula Na12[(AlO2)12(SiO2)12]·xH2O . They are widely used in various applications due to their high adsorption capacity and selectivity.

準備方法

Synthetic Routes and Reaction Conditions

Molecular sieves 4A are synthesized through a hydrothermal process. The primary raw materials include sodium silicate and sodium aluminate. The synthesis involves mixing these raw materials in an aqueous solution under controlled temperature and pressure conditions. The reaction mixture is then aged and crystallized to form the desired aluminosilicate structure .

Industrial Production Methods

In industrial settings, the production of molecular sieves 4A involves large-scale hydrothermal synthesis. The process begins with the preparation of a gel-like mixture of sodium silicate and sodium aluminate. This mixture is then subjected to high temperatures and pressures in autoclaves to promote crystallization. The resulting crystalline product is washed, dried, and activated by removing the water of hydration through heating .

化学反応の分析

Types of Reactions

Molecular sieves 4A primarily undergo adsorption and desorption reactions. They are highly effective in adsorbing polar molecules and molecules with hydroxyl groups or oxygen atoms. The adsorption process is influenced by the pore size and the surface area of the sieves .

Common Reagents and Conditions

The common reagents used with molecular sieves 4A include water, ammonia, ethanol, carbon dioxide, hydrogen sulfide, sulfur dioxide, ethylene, ethane, and propylene. The adsorption process typically occurs at ambient temperatures and pressures, although higher temperatures can enhance the adsorption capacity .

Major Products Formed

The major products formed during the adsorption process are the dehydrated or purified forms of the adsorbed molecules. For example, molecular sieves 4A can be used to remove water from solvents, resulting in anhydrous solvents .

科学的研究の応用

Molecular sieves 4A have a wide range of applications in scientific research and industry:

Chemistry: They are used as drying agents to remove moisture from solvents and gases. .

Biology: Molecular sieves 4A are used in the purification of biological samples by removing water and other impurities

Medicine: They are utilized in the packaging of drugs to prevent moisture-induced degradation

Industry: Molecular sieves 4A are used in the refining and purification of natural gas, liquefied petroleum gas, and other hydrocarbons. .

作用機序

The mechanism of action of molecular sieves 4A is based on their ability to selectively adsorb molecules based on size. The uniform pore size of 4 angstroms allows them to exclude molecules with an effective diameter greater than 4 angstroms, such as propane, while adsorbing smaller molecules like water, ammonia, and ethanol . The adsorption process is driven by the interaction between the adsorbate molecules and the internal surface area of the sieves .

類似化合物との比較

Molecular sieves 4A can be compared with other types of molecular sieves, such as 3A, 5A, and 13X:

Molecular sieves 3A: These have a smaller pore size of approximately 3 angstroms and are used for adsorbing smaller molecules like water and ammonia

Molecular sieves 5A: These have a larger pore size of approximately 5 angstroms and can adsorb larger molecules like normal paraffins

Molecular sieves 13X: These have an even larger pore size of approximately 10 angstroms and are used for adsorbing larger molecules like benzene and toluene

The uniqueness of molecular sieves 4A lies in their optimal pore size, which allows them to selectively adsorb a wide range of molecules while excluding larger ones .

特性

IUPAC Name |

dialuminum;disodium;dioxosilane;oxygen(2-);hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Na.O2Si.H2O.4O/c;;;;1-3-2;;;;;/h;;;;;1H2;;;;/q2*+3;2*+1;;;4*-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKKIYFBHPPSNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].[O-2].O=[Si]=O.[Na+].[Na+].[Al+3].[Al+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2Na2O7Si |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester](/img/structure/B8194813.png)

![Benzamide, 2-(cyclopropylmethoxy)-N-[(3-fluoro-4-methoxyphenyl)methyl]-5-(3-formyl-2-pyridinyl)-](/img/structure/B8194837.png)

![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aR,3'aR,8aS,8'aS)-](/img/structure/B8194839.png)

![6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B8194847.png)

![(R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol](/img/structure/B8194877.png)

![Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride](/img/structure/B8194878.png)

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8194890.png)

![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)